3-Hydroxy-6-methylpyrazine-2-carbonitrile
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Overview
Description
3-Hydroxy-6-methylpyrazine-2-carbonitrile is a nitrogen-containing heterocyclic compound It features a pyrazine ring substituted with a hydroxyl group at the 3-position, a methyl group at the 6-position, and a nitrile group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-6-methylpyrazine-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-diaminopyridine with acetonitrile in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-6-methylpyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines or thiols can be employed under appropriate conditions.
Major Products Formed
Oxidation: 3-Oxo-6-methylpyrazine-2-carbonitrile.
Reduction: 3-Hydroxy-6-methylpyrazine-2-amine.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
Scientific Research Applications
3-Hydroxy-6-methylpyrazine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Hydroxy-6-methylpyrazine-2-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2-methylpyrazine-6-carbonitrile: Similar structure but with different substitution pattern.
6-Hydroxy-3-methylpyrazine-2-carbonitrile: Hydroxyl and methyl groups are interchanged.
3-Hydroxy-6-methylpyridine-2-carbonitrile: Pyridine ring instead of pyrazine.
Uniqueness
3-Hydroxy-6-methylpyrazine-2-carbonitrile is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both hydroxyl and nitrile groups on the pyrazine ring provides a versatile platform for further functionalization and derivatization.
Properties
Molecular Formula |
C6H5N3O |
---|---|
Molecular Weight |
135.12 g/mol |
IUPAC Name |
5-methyl-2-oxo-1H-pyrazine-3-carbonitrile |
InChI |
InChI=1S/C6H5N3O/c1-4-3-8-6(10)5(2-7)9-4/h3H,1H3,(H,8,10) |
InChI Key |
LNYFQWXVBUAEBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=O)C(=N1)C#N |
Origin of Product |
United States |
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